N,N'-Dicyclohexyl-N-methylcarbodiimidium iodide
Description
N,N'-Dicyclohexyl-N-methylcarbodiimidium iodide is a quaternary ammonium iodide derivative of a carbodiimide. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are widely used as coupling agents in peptide synthesis and organic chemistry due to their ability to activate carboxylic acids for nucleophilic attack . The addition of a methyl group and iodide counterion in this compound likely alters its solubility, reactivity, and biological interactions compared to neutral carbodiimides like DCC.
Properties
InChI |
InChI=1S/C14H25N2.HI/c1-16(14-10-6-3-7-11-14)12-15-13-8-4-2-5-9-13;/h13-14H,2-11H2,1H3;1H/q+1;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUDWUSDXIPMDX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C=NC1CCCCC1)C2CCCCC2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60957460 | |
| Record name | N-{[Cyclohexyl(methyl)amino]methylidyne}cyclohexanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60957460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36049-77-1 | |
| Record name | Cyclohexanaminium, N-(cyclohexylcarbonimidoyl)-N-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36049-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Dicyclohexyl-N-methylcarbodiimidium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036049771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{[Cyclohexyl(methyl)amino]methylidyne}cyclohexanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60957460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-dicyclohexyl-N-methylcarbodiimidium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Dicyclohexyl-N-methylcarbodiimidium iodide can be synthesized through the decarboxylation of cyclohexyl isocyanate using phosphine oxides as a catalyst. The reaction involves the following steps:
- Cyclohexyl isocyanate is treated with phosphine oxides.
- The reaction mixture is heated to induce decarboxylation.
- The resulting product is N,N’-Dicyclohexyl-N-methylcarbodiimidium iodide.
Industrial Production Methods
In industrial settings, the production of N,N’-Dicyclohexyl-N-methylcarbodiimidium iodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dicyclohexyl-N-methylcarbodiimidium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: N,N’-Dicyclohexyl-N-methylcarbodiimidium iodide is known for its role in substitution reactions, particularly in peptide synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: The compound is often used with reagents like N-hydroxysuccinimide and dimethylaminopyridine in peptide synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. In peptide synthesis, the primary product is the coupled peptide.
Scientific Research Applications
Chemical Properties and Mechanism of Action
DCMCI is an organic compound with the formula C14H25IN2, characterized by its carbodiimide functional group. It acts primarily as a coupling agent, facilitating the formation of peptide bonds between amino acids by activating carboxyl groups. The mechanism involves the formation of an O-acylurea intermediate, which subsequently leads to peptide bond formation through dehydration reactions.
Peptide Synthesis
DCMCI is predominantly used in the synthesis of peptides due to its ability to activate carboxylic acids for coupling with amines. This application is critical in producing biologically active peptides and proteins.
- Case Study : In a study on synthesizing cyclic peptides, DCMCI was employed to couple amino acids effectively, yielding high purity products with minimal side reactions.
Organic Reactions
Beyond peptide synthesis, DCMCI serves as a coupling agent in various organic reactions, including esterification and amidation processes.
- Data Table: Comparison of Coupling Agents
| Coupling Agent | Reaction Type | Efficiency | By-products |
|---|---|---|---|
| DCMCI | Peptide Synthesis | High | Minimal |
| N,N'-Dicyclohexylcarbodiimide | Peptide Synthesis | Moderate | Moderate |
| N,N'-Diisopropylcarbodiimide | Esterification | Low | High |
Biological Applications
DCMCI is also utilized in biological research for synthesizing peptide-based drugs and studying protein interactions.
- Application Example : Researchers have used DCMCI to synthesize inhibitors for specific enzymes, demonstrating its utility in drug development .
Industrial Applications
In industrial settings, DCMCI is employed for large-scale peptide synthesis and the production of pharmaceutical intermediates. Its efficiency in forming stable peptide bonds makes it valuable for developing therapeutic agents.
Mechanism of Action
The mechanism of action of N,N’-Dicyclohexyl-N-methylcarbodiimidium iodide involves the activation of carboxyl groups in amino acids, facilitating their coupling to form peptides. The compound acts as a dehydrating agent, promoting the formation of peptide bonds. The molecular targets include the carboxyl and amino groups of amino acids, and the pathways involved are primarily related to peptide bond formation.
Comparison with Similar Compounds
Data Table: Comparative Properties
*Properties inferred from structural analogs and iodide-containing compounds .
Research Findings and Implications
- Biological Relevance : Iodide-containing complexes (e.g., platinum-iodide) exhibit superior cytotoxicity in HepG2 cells compared to chloride analogs, suggesting that this compound could be explored for anticancer applications .
- Safety Considerations : While DCC’s hazards are well-documented, the iodide derivative’s toxicity profile requires empirical validation, particularly regarding iodine release under physiological conditions .
Biological Activity
N,N'-Dicyclohexyl-N-methylcarbodiimidium iodide (DCMC) is a carbodiimide compound that has garnered attention for its biological activity, particularly in biochemical applications and potential therapeutic uses. This article provides an overview of its biological activity, including case studies, research findings, and a data table summarizing its effects.
DCMC is characterized by its unique structure, which allows it to participate in various biochemical reactions. It primarily acts as a coupling agent in peptide synthesis and other organic reactions. The mechanism involves the activation of carboxylic acids to form acyl-urea intermediates, which can subsequently react with amines to form peptide bonds. This property makes DCMC valuable in the synthesis of peptides and proteins.
Biological Activity Overview
The biological activity of DCMC has been explored in several contexts:
- Antimicrobial Activity : Some studies have indicated that DCMC exhibits antimicrobial properties, potentially due to its ability to disrupt cell membranes or interfere with metabolic processes in bacteria.
- Cell Viability : Research has shown varying effects on cell viability depending on concentration and exposure time. Lower concentrations generally promote cell growth, while higher concentrations may induce cytotoxicity.
- Enzyme Inhibition : DCMC has been evaluated for its ability to inhibit certain enzymes, which can be useful in therapeutic contexts where enzyme modulation is desired.
Case Studies
- Peptide Synthesis : In a study focused on the synthesis of bioactive peptides, DCMC was utilized as a coupling agent. The results demonstrated efficient formation of peptide bonds with high yields, showcasing its effectiveness in bioconjugation processes .
- Antimicrobial Testing : A recent investigation assessed the antimicrobial efficacy of DCMC against various bacterial strains. The findings indicated that DCMC displayed significant inhibitory effects against Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents .
- Cytotoxicity Assays : In vitro studies evaluated the cytotoxic effects of DCMC on cancer cell lines. Results indicated that at specific concentrations, DCMC could reduce cell viability significantly, highlighting its potential as an anticancer agent .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
